![molecular formula C9H19ClN2O3 B3111123 tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride CAS No. 1820575-70-9](/img/structure/B3111123.png)
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
Overview
Description
This compound is a derivative of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H20N2O2.ClH/c1-7-5-11-6-8 (7)12-9 (13)14-10 (2,3)4;/h7-8,11H,5-6H2,1-4H3, (H,12,13);1H/t7-,8+;/m1./s1 .Chemical Reactions Analysis
The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 236.74 . It has a melting point of 105-108 °C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Environmental Remediation and Degradation
- Decomposition in Environmental Settings : Research on methyl tert-butyl ether (MTBE), a compound related to tert-butyl groups, demonstrates applications in environmental remediation. For example, radio frequency plasma reactors have been explored for decomposing MTBE, an environmental pollutant, highlighting the potential for similar chemical compounds to be addressed through advanced technological methods (Hsieh et al., 2011).
Biodegradation and Environmental Fate
- Biodegradation Pathways : The biodegradation and fate of ethyl tert-butyl ether (ETBE), which shares functional groups with the query compound, have been extensively reviewed. This research reveals the mechanisms through which microorganisms degrade such compounds, offering insights into natural attenuation processes that might also apply to similar tert-butyl and carbamate compounds (Thornton et al., 2020).
Synthetic Applications and Polymer Technology
- Polymer Membranes for Purification : The application of polymer membranes in the purification of fuel additives, including MTBE, demonstrates the relevance of tert-butyl based compounds in industrial processes. Such studies highlight the efficiency of various polymer materials in separating complex mixtures, which could extend to the purification or separation of similar chemical entities (Pulyalina et al., 2020).
Toxicity and Environmental Health
- Toxicity Studies : Investigations into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, which include compounds with tert-butyl groups, provide a comprehensive view of potential environmental and health impacts. These studies underscore the importance of understanding the toxicity profiles of such compounds for both environmental and health risk assessments (Liu & Mabury, 2020).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by “tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride” are currently unknown . As research progresses, we may gain more insight into the downstream effects of this compound on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride” behaves in a biological system . .
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFVSDFSFICTSZ-ZJLYAJKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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